

A Comparative Guide to the Stability Fields of Cummingtonite and Anthophyllite

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Compound of Interest		
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This guide provides an objective comparison of the stability fields of the amphibole minerals **cummingtonite** and anthophyllite, supported by experimental data. Understanding the pressure-temperature (P-T) and compositional constraints on the formation of these minerals is crucial for interpreting metamorphic and igneous rock histories.

Data Presentation

The stability of **cummingtonite** and anthophyllite is primarily a function of temperature, pressure, and the molar fraction of iron relative to magnesium and iron (XFe). The following tables summarize quantitative data from experimental studies, providing a clear comparison of their stability fields.



Mineral	Composition	Pressure (kbar)	Temperature (°C)	Stability Field Notes
Cummingtonite	General (Mg,Fe)7Si8O22(OH)2	< 1 - 15	400 - 800	General stability range in amphibolites and metaironstones. [1][2][3]
Mn- Cummingtonite (Mg _{4.65} Mn _{2.35} Si ₈ O ₂₂ (OH) ₂)	0.5 - 1.5	650 - 675	Stable within a narrow temperature range at lower pressures.[4]	
Mn- Cummingtonite (Mg _{4.65} Mn _{2.35} Si ₈ O ₂₂ (OH) ₂)	3	~580 - 640	Stability field shifts to lower temperatures at higher pressures. [4]	
Anthophyllite	Pure Magnesium (Mg7Si8O22(OH)2)	1	667 (±8) - 745 (±10)	A narrow stability range determined by reversible hydrothermal experiments.[5]
Anthophyllite (in the presence of quartz)	0.5	655 - 680	Lower and upper stability limits defined by dehydration reactions.[6]	_
Anthophyllite (in the presence of quartz)	1	678 - 730	Stability field shifts to higher temperatures with increasing pressure.[6]	_



Anthophyllite (in the presence of quartz)	1.5	697 - 755	
Anthophyllite (in the presence of quartz)	2	711 - 770	
Anthophyllite (in the presence of quartz)	3	738	Upper stability limit at this pressure.[6]

Polymorphic Relationship and Compositional Effects

Cummingtonite and anthophyllite are polymorphs, with anthophyllite being the orthorhombic, lower-temperature form and **cummingtonite** being the monoclinic, higher-temperature form.[7] [8] The transition between them is not only temperature-dependent but is also strongly influenced by the Fe-Mg content of the mineral.

For magnesian compositions (low XFe), anthophyllite is the more stable phase at typical metamorphic temperatures of 600-700 °C.[1][2][3] As the iron content increases, the stability field of **cummingtonite** expands to lower temperatures. The relationship between temperature and composition (T-XFe) for the orthoamphibole-clinoamphibole transition is represented by a phase loop with a minimum temperature.[7] Extrapolated transition temperatures for the pure end-members are approximately 800 °C for the Mg end-member and 450 °C for the Fe end-member.[9]

Experimental Protocols

The stability fields of **cummingtonite** and anthophyllite have been primarily determined through hydrothermal experiments. A generalized experimental protocol based on these studies is as follows:

1. Starting Materials:



- Synthesis of Pure Phases: Pure end-member or intermediate compositions of anthophyllite, **cummingtonite**, and associated minerals (e.g., talc, enstatite, quartz) are synthesized from high-purity oxides or gels.
- Natural Minerals: Alternatively, well-characterized natural minerals are used as starting materials.

2. Experimental Apparatus:

- Cold-Seal Pressure Vessels: For experiments at lower pressures (up to a few kilobars),
 "cold-seal" bombs are commonly employed. These are steel alloy vessels heated externally in a furnace.
- Piston-Cylinder Apparatus: For higher pressure experiments, a piston-cylinder apparatus is used, which allows for greater pressure control at high temperatures.

3. Experimental Procedure:

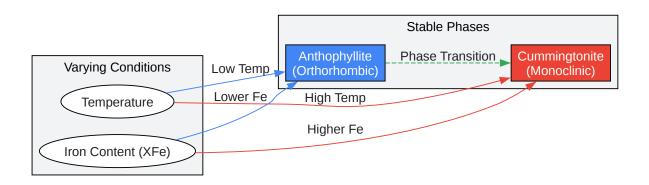
- Sample Encapsulation: A small amount of the starting material, along with a fluid phase (typically distilled water), is sealed in a noble metal capsule (e.g., gold or platinum) to prevent reaction with the pressure vessel.
- Pressure and Temperature Control: The encapsulated sample is placed within the pressure vessel, and the desired pressure and temperature are applied and maintained for the duration of the experiment. Temperature is monitored using thermocouples.
- Oxygen Fugacity Buffers: In experiments involving iron-bearing systems, solid-state oxygen buffers (e.g., Mn₃O₄–MnO) may be used to control the oxygen fugacity, which influences the stability of iron-bearing minerals.[4]
- Reversal Experiments: To demonstrate equilibrium, reversal experiments are crucial. This
 involves approaching the reaction boundary from both the high-temperature and lowtemperature sides. For example, to determine the boundary of the reaction Talc + Quartz =
 Anthophyllite, one experiment would start with talc and quartz at conditions where
 anthophyllite is expected to be stable, while another would start with anthophyllite at
 conditions where talc and quartz are stable. The direction of the reaction (i.e., growth of the
 stable phase and consumption of the unstable phase) is then determined.



- 4. Analysis of Experimental Products:
- Quenching: At the conclusion of an experiment, the sample is rapidly cooled ("quenched") to preserve the high-temperature and high-pressure mineral assemblage.
- Phase Identification: The run products are then carefully extracted and analyzed to identify the phases present. The primary method for phase identification is X-ray powder diffraction (XRD). The relative growth or diminution of phases is determined by comparing the intensities of their characteristic XRD peaks before and after the experiment.[6]
- Microscopy: Optical microscopy and scanning electron microscopy (SEM) can also be used to observe the textural relationships between the mineral phases.

Visualization of Stability Relationships

The following diagram illustrates the logical relationship between the stability fields of anthophyllite and **cummingtonite** as a function of temperature and Fe-Mg composition.



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Stability relationship between anthophyllite and **cummingtonite**.

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References

- 1. researchgate.net [researchgate.net]
- 2. msaweb.org [msaweb.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Mn-cummingtonite—an experimental study [jstage.jst.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. [PDF] An Experimental Study of Actinolite-Cummingtonite Phase Relations with Notes on the Synthesis of Fe-rich Anthophyllite | Semantic Scholar [semanticscholar.org]
- 8. AGU23 [agu.confex.com]
- 9. researchgate.net [researchgate.net]
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